molecular formula C21H25N3O6S B2642746 methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251680-28-0

methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2642746
CAS No.: 1251680-28-0
M. Wt: 447.51
InChI Key: WKHWMSJUVHUGRI-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate, often referred to in literature as a sulfonamide derivative, exhibits noteworthy biological activity primarily through its interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Methyl group : Enhances lipophilicity, aiding membrane permeability.
  • Piperidine ring : Known to interact with neurotransmitter receptors.
  • Sulfonamide moiety : Implicated in enzyme inhibition, particularly carbonic anhydrases.

This compound functions primarily as an inhibitor of certain carbonic anhydrase (CA) isozymes. These enzymes are crucial in regulating pH and fluid balance in tissues. The compound has shown a high affinity for CAIX, which is overexpressed in various cancers, making it a candidate for anticancer therapy.

Binding Affinity

Recent studies have demonstrated the compound's binding affinity to CAIX, with a dissociation constant (KdK_d) measured at approximately 0.12 nM, indicating potent inhibitory action compared to other isozymes. This selectivity is critical for minimizing side effects associated with broader enzyme inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Target Binding Affinity (Kd) Selectivity Potential Application
Carbonic Anhydrase IX0.12 nM>100-fold over other CA isozymesAnticancer therapy
Other CA IsozymesVariableLow-

Case Studies and Research Findings

  • Anticancer Properties :
    A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound reduced tumor size significantly compared to controls, demonstrating its potential as a therapeutic agent against solid tumors .
  • Enzyme Inhibition :
    In vitro assays confirmed that the compound effectively inhibited CAIX activity, leading to decreased acidification of the tumor microenvironment. This effect was linked to enhanced apoptosis in cancer cells exposed to the compound .
  • Pharmacokinetics :
    Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting that the compound could be developed into a viable pharmaceutical formulation for systemic administration .

Properties

IUPAC Name

methyl 4-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-4-3-11-23(20(18)26)14-19(25)22-17-7-5-16(6-8-17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWMSJUVHUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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